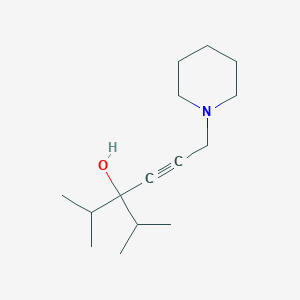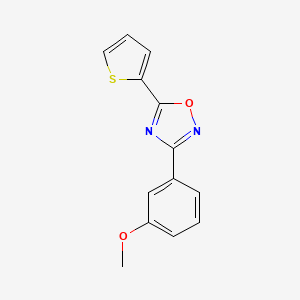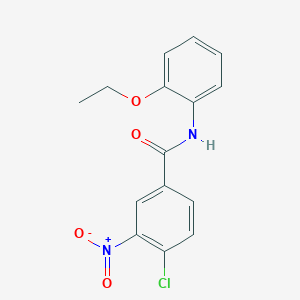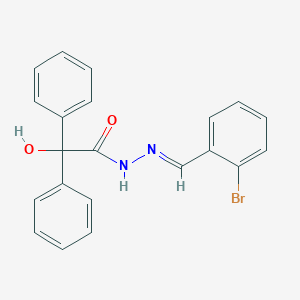
2-methyl-6-(piperidin-1-yl)-3-(propan-2-yl)hex-4-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-6-(piperidin-1-yl)-3-(propan-2-yl)hex-4-yn-3-ol is an organic compound that features a piperidine ring, an alkyne group, and a tertiary alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(piperidin-1-yl)-3-(propan-2-yl)hex-4-yn-3-ol can be achieved through multi-step organic reactions. One possible route involves the following steps:
Formation of the Alkyne Group: Starting with a suitable alkyne precursor, such as 2-methyl-3-butyne-2-ol, the alkyne group can be introduced through a dehydrohalogenation reaction.
Addition of the Piperidine Ring: The piperidine ring can be added via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.
Formation of the Tertiary Alcohol: The tertiary alcohol can be formed through a Grignard reaction, where a Grignard reagent reacts with a ketone or aldehyde precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-(piperidin-1-yl)-3-(propan-2-yl)hex-4-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form a ketone.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can reduce the alkyne group.
Substitution: Nucleophiles such as amines or halides can react with the piperidine ring under appropriate conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alkene or alkane derivative.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-methyl-6-(piperidin-1-yl)-3-(propan-2-yl)hex-4-yn-3-ol may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-methyl-6-(piperidin-1-yl)-3-(propan-2-yl)hex-4-yn-3-ol would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-methyl-6-(piperidin-1-yl)hex-4-yn-3-ol: Lacks the propan-2-yl group.
6-(piperidin-1-yl)-3-(propan-2-yl)hex-4-yn-3-ol: Lacks the 2-methyl group.
2-methyl-3-(propan-2-yl)hex-4-yn-3-ol: Lacks the piperidine ring.
Properties
IUPAC Name |
2-methyl-6-piperidin-1-yl-3-propan-2-ylhex-4-yn-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO/c1-13(2)15(17,14(3)4)9-8-12-16-10-6-5-7-11-16/h13-14,17H,5-7,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPMYQFAMLMBLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#CCN1CCCCC1)(C(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-fluoro-2-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5584091.png)
![N,N-dimethyl-2-({[(4-methylphenyl)sulfonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5584092.png)
![4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5584093.png)
![N,N-dimethyl-2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5584099.png)

![3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]PYRROLIDINE-2,5-DIONE](/img/structure/B5584117.png)

![5-(hydroxymethyl)-N-{1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-2-furamide](/img/structure/B5584127.png)
![2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-pyrrolidin-1-ylethanone](/img/structure/B5584140.png)
![4-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5584142.png)


![5-[(3,4-dimethoxybenzylidene)amino]-2-hydroxybenzoic acid](/img/structure/B5584159.png)
![N-[(1-ethylpiperidin-2-yl)methyl]-5,6-dimethylpyrimidin-4-amine](/img/structure/B5584169.png)
